molecular formula C7H13NO2 B1289303 Ethyl 2-(cyclopropylamino)acetate CAS No. 71922-62-8

Ethyl 2-(cyclopropylamino)acetate

Cat. No. B1289303
CAS RN: 71922-62-8
M. Wt: 143.18 g/mol
InChI Key: VOZPZBSGYPGXEE-UHFFFAOYSA-N
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Patent
US04250085

Procedure details

Ethyl cyclopropylaminoacetate was stirred in a mixture of concentrated hydrochloric acid and water until the reaction had subsided. The mixture was then heated to reflux for 2 hours. The resulting solution was evaporated to give a white solid which was triturated with acetone and recrystallised from methanol/ethyl acetate to give cyclopropylaminoacetic acid hydrochloride of melting point 189°-191° C. (decomposition).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([NH:4][CH2:5][C:6]([O:8]CC)=[O:7])[CH2:3][CH2:2]1.[ClH:11]>O>[ClH:11].[CH:1]1([NH:4][CH2:5][C:6]([OH:8])=[O:7])[CH2:3][CH2:2]1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)NCC(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The resulting solution was evaporated
CUSTOM
Type
CUSTOM
Details
to give a white solid which
CUSTOM
Type
CUSTOM
Details
was triturated with acetone
CUSTOM
Type
CUSTOM
Details
recrystallised from methanol/ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
Cl.C1(CC1)NCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.